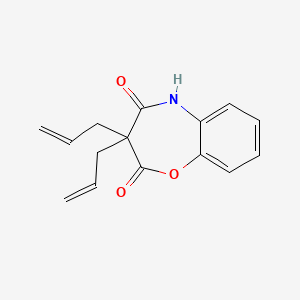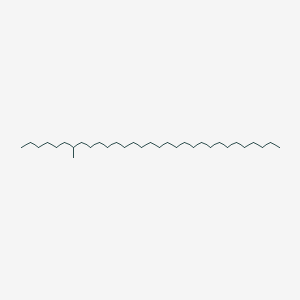![molecular formula C5H7NO2S B14476090 (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one CAS No. 72424-85-2](/img/structure/B14476090.png)
(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-4-oxa-5-thia-1-azabicyclo[420]octan-8-one is a bicyclic compound that features a unique structure incorporating oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one: shares structural similarities with other bicyclic compounds containing oxygen, sulfur, and nitrogen atoms.
Penicillins: These antibiotics also feature a bicyclic structure with a sulfur atom, but differ in their specific ring systems and functional groups.
Cephalosporins: Another class of antibiotics with a similar core structure but distinct chemical modifications.
Uniqueness
The uniqueness of (6R)-4-oxa-5-thia-1-azabicyclo[420]octan-8-one lies in its specific arrangement of atoms and the resulting chemical properties
Properties
CAS No. |
72424-85-2 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C5H7NO2S/c7-4-3-5-6(4)1-2-8-9-5/h5H,1-3H2/t5-/m1/s1 |
InChI Key |
HPOMDEMHAYLEPD-RXMQYKEDSA-N |
Isomeric SMILES |
C1COS[C@H]2N1C(=O)C2 |
Canonical SMILES |
C1COSC2N1C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


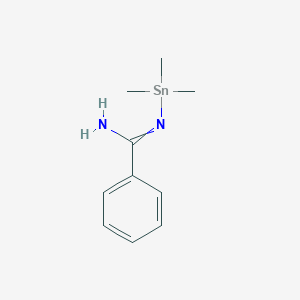

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
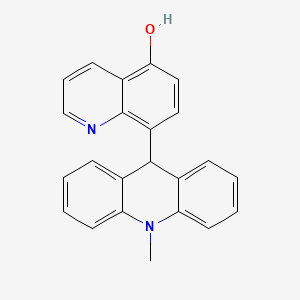


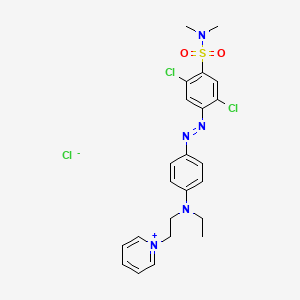
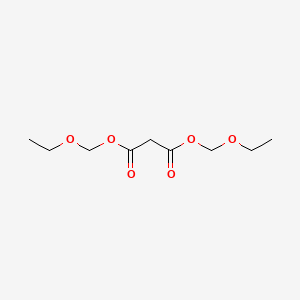
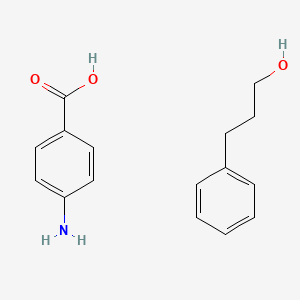
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
